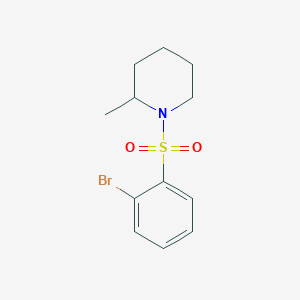
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid
- 1-Benzoyl-2-piperidinecarboxylic acid
- (2S)-1-(Phenylsulfonyl)-2-piperidinecarboxylic acid
Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Biological Activity
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Compounds with similar structures often modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. For instance, compounds that contain sulfonamide moieties are known to interact with serotonin receptors, which may play a role in cognitive function and mood regulation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. The presence of the bromophenyl group and the piperidine ring significantly influences the compound's binding affinity and selectivity for target receptors.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups like bromine enhances receptor affinity, as seen in related compounds .
- Ring Modifications : Variations in the piperidine structure can alter the pharmacokinetic properties, such as absorption and distribution in biological systems .
| Compound | Target | Affinity (Ki) | Selectivity |
|---|---|---|---|
| This compound | 5-HT6R | 2.04 nM | High over 5-HT2A |
| TASIN-1 | Bcl-2 | 0.27 nM | Moderate cellular potency |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Its high affinity for serotonin receptors suggests potential applications in treating cognitive disorders.
Case Studies
- Cognitive Disorders : In a Phase-1 clinical trial, analogs of this compound demonstrated promising results in enhancing cognitive function by increasing extracellular levels of acetylcholine in the brain . The combination therapy involving this compound showed synergistic effects when used with other cognitive enhancers like donepezil.
- Anti-inflammatory Activity : Another study evaluated its anti-inflammatory properties by measuring nitric oxide (NO) secretion in macrophages. The compound displayed effective inhibition at concentrations that did not induce cytotoxicity, indicating its potential as an anti-inflammatory agent .
- Antitumor Activity : Preliminary studies have suggested that related sulfonamide derivatives exhibit antitumor properties by inhibiting specific cancer cell lines, which may extend to this compound due to structural similarities .
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
IAMLGHHIDGPQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















